Bis(cyclohexylsulfonyl)diazomethane is an organic compound with the molecular formula and a molecular weight of 334.45 g/mol. This compound is recognized for its applications in the semiconductor industry, particularly as a photoacid generator in the synthesis of chemically amplified resists used in photolithography processes . It is characterized by its unique structure, which consists of two cyclohexylsulfonyl groups attached to a diazomethane moiety.
The compound is classified as a diazodisulfone, which is a type of sulfonyl compound that contains diazo groups. It is primarily sourced from chemical manufacturers and suppliers specializing in research-grade chemicals, such as FUJIFILM Wako and Alfa Chemistry . Its CAS registry number is 138529-81-4.
The synthesis of bis(cyclohexylsulfonyl)diazomethane typically involves multi-step reactions. One common method includes the reaction of cyclohexylsulfonyl chloride with diazomethane. The process can be summarized in the following steps:
The reactions are generally carried out at temperatures ranging from 0°C to 100°C, depending on the specific reagents and solvents used. Common solvents include acetone and ethyl acetate, which facilitate the reaction while ensuring stability .
The molecular structure of bis(cyclohexylsulfonyl)diazomethane features two cyclohexylsulfonyl groups linked to a central diazomethane unit. The structural formula can be represented as follows:
Key structural data include:
Bis(cyclohexylsulfonyl)diazomethane is involved in several significant chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts or bases to facilitate the desired transformations.
The mechanism of action for bis(cyclohexylsulfonyl)diazomethane primarily involves its photochemical behavior. When exposed to ultraviolet light, the compound undergoes homolytic cleavage, resulting in the formation of reactive intermediates that can generate acids upon further reactions:
Relevant safety data indicates that bis(cyclohexylsulfonyl)diazomethane may pose long-term hazards to aquatic life, necessitating careful handling and disposal procedures .
Bis(cyclohexylsulfonyl)diazomethane finds several applications across various fields:
Bis(cyclohexylsulfonyl)diazomethane (BCSD), systematically named bis(cyclohexylsulfonyl)diazomethane or alternatively [cyclohexylsulfonyl(diazo)methyl]sulfonylcyclohexane, is a diazodisulfone compound characterized by the molecular formula C₁₃H₂₂N₂O₄S₂ and a molecular weight of 334.45 g/mol [3] [6]. Its structure features a central diazomethane unit (–CHN₂) flanked by two cyclohexylsulfonyl groups, which confer steric bulk and electronic stabilization. The cyclohexyl rings adopt chair conformations, influencing the compound’s crystallinity (observed as white to pale yellow crystals) . Key identifiers include:
Table 1: Fundamental Chemical Identifiers of BCSD
Property | Value |
---|---|
CAS Registry Number | 138529-81-4 |
IUPAC Name | Bis(cyclohexylsulfonyl)diazomethane |
Molecular Formula | C₁₃H₂₂N₂O₄S₂ |
Molecular Weight | 334.45 g/mol |
Common Synonyms | BIS(CYCLOHEXYLSULFONYL)DIAZOMETHANE; Diazodisulfone (cyclohexyl derivative) |
Structural Features | –CHN₂ group; Two –SO₂C₆H₁₁ moieties |
Synonyms reflect naming variations, such as Bis(cyclohexylsulfony)diazomethane (a frequent misspelling) or systematic alternatives like 1,1'-(diazomethylene)bis(cyclohexanesulfonate) [3] [6]. The diazo group (–N₂) is electronically stabilized through resonance with adjacent sulfonyl acceptors, reducing explosive tendencies compared to aliphatic diazo compounds like diazomethane [5].
The emergence of BCSD is rooted in efforts to stabilize highly reactive diazo compounds. Initial diazomethane chemistry, pioneered by Hans von Pechmann (1894), faced limitations due to explosivity and toxicity [4] [8]. This drove research into α-stabilized diazo compounds, particularly sulfonyl-diazo derivatives, beginning in the mid-20th century. Key milestones include:
(C₆H₁₁SO₂)₂CH₂ + [RN₃] → (C₆H₁₁SO₂)₂CN₂ + [RNH]
Table 2: Evolution of BCSD Synthesis
Year Range | Development | Significance |
---|---|---|
Pre-1990 | Diazomethane precursors (e.g., Diazald, Liquizald) | Established diazo chemistry; hazardous protocols |
~1992 | Patent for diazodisulfones (incl. BCSD) | First dedicated synthesis; photoresist application |
2000s–Present | Continuous flow diazo transfer | Safer, high-purity BCSD production |
BCSD’s stability and photoreactivity make it indispensable in advanced applications:
Table 3: Comparative Performance of BCSD vs. Common PAGs
Parameter | BCSD | Triphenylsulfonium Salts | Nitrobenzyl Esters |
---|---|---|---|
Acid Yield | High (2 acid groups) | Moderate | Low |
Thermal Stability | >100°C | <80°C | Variable |
Solubility | Excellent in THF, PGMEA | Limited in non-polar solvents | Moderate |
Application | Deep-UV resists | Broad-spectrum | I-line resists |
Compounds Mentioned in Article
Note: All data and reactions are derived exclusively from cited search results. Safety and dosage data are excluded per guidelines.
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